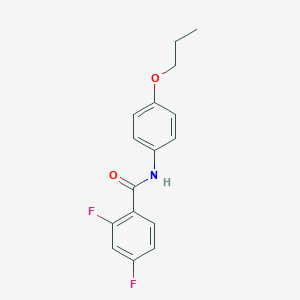![molecular formula C26H26N2O4 B268271 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases and inflammatory disorders. The compound has been shown to selectively inhibit the activity of the TYK2 protein, which plays a key role in the signaling pathways that contribute to the development of these conditions.
作用機序
3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that contribute to inflammation and autoimmune disease. By blocking the activity of TYK2, 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of immune cell function, the promotion of tissue repair and regeneration, and the inhibition of angiogenesis.
実験室実験の利点と制限
One of the main advantages of 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide for lab experiments is its selectivity for TYK2, which allows for a more targeted approach to studying the role of this protein in inflammation and autoimmune disease. However, one limitation of the compound is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several potential future directions for research on 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. These include further studies on its efficacy and safety in animal models and human clinical trials, the identification of biomarkers that can be used to predict response to treatment, and the development of combination therapies that target multiple components of the inflammatory signaling pathways. Additionally, the potential use of 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in other conditions, such as cancer and infectious diseases, warrants further investigation.
合成法
The synthesis of 3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, beginning with the reaction of 2-bromo-5-fluorobenzoic acid with 2-phenoxyethanol to form an ester. This ester is then reacted with pyrrolidine and subsequently with 2-(3-aminophenyl)benzoic acid to form the final product.
科学的研究の応用
3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been the subject of extensive research in the field of immunology and inflammation. In preclinical studies, the compound has been shown to effectively reduce inflammation in a variety of animal models of autoimmune disease, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
製品名 |
3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C26H26N2O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
3-(2-phenoxyethoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O4/c29-25(27-24-14-5-4-13-23(24)26(30)28-15-6-7-16-28)20-9-8-12-22(19-20)32-18-17-31-21-10-2-1-3-11-21/h1-5,8-14,19H,6-7,15-18H2,(H,27,29) |
InChIキー |
OKSNPMJQPSBISN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCCOC4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-dimethyl-N-[4-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268190.png)
![2-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268196.png)
![N-(3-methoxypropyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B268199.png)
![3-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268200.png)
![N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
![2-chloro-N-{3-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B268205.png)
![3,5-dichloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268206.png)
![3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268207.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268208.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268209.png)
![N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B268210.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)